molecular formula C11H13N3 B2480836 1-(cyclopropylmethyl)-1H-1,3-benzodiazol-2-amine CAS No. 945021-18-1

1-(cyclopropylmethyl)-1H-1,3-benzodiazol-2-amine

Cat. No.: B2480836
CAS No.: 945021-18-1
M. Wt: 187.246
InChI Key: WWFYTACYBRMYFI-UHFFFAOYSA-N
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Description

1-(Cyclopropylmethyl)-1H-1,3-benzodiazol-2-amine is a chemical compound with the CAS Registry Number 945021-18-1 and a molecular formula of C11H13N3, corresponding to a molecular weight of 187.24 g/mol . It is characterized by a benzimidazole core structure substituted with an amine group at the 2-position and a cyclopropylmethyl group at the 1-nitrogen atom . The compound is associated with the InChIKey WWFYTACYBRMYFI-UHFFFAOYSA-N and the SMILES notation C1CC1CN2C3=CC=CC=C3N=C2N . This chemical scaffold is of significant interest in medicinal chemistry research. Recent patent literature identifies structurally related benzimidazole derivatives as potential modulators of the cellular antioxidant response pathway, specifically as binders of the transcriptional repressor Bach1 . Compounds in this class are being investigated for their ability to induce heme oxygenase-1 (HO-1) and activate the Nrf2 pathway, which is a master regulator of the cellular defense against oxidative stress . This mechanism presents a promising research target for investigating therapeutic strategies in a range of conditions linked to oxidative stress and inflammasome-driven inflammation . Please handle this product in accordance with all applicable laboratory safety regulations. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses or for human consumption.

Properties

IUPAC Name

1-(cyclopropylmethyl)benzimidazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3/c12-11-13-9-3-1-2-4-10(9)14(11)7-8-5-6-8/h1-4,8H,5-7H2,(H2,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWFYTACYBRMYFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2C3=CC=CC=C3N=C2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

945021-18-1
Record name 1-(cyclopropylmethyl)-1H-1,3-benzodiazol-2-amine
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Preparation Methods

Condensation of o-Phenylenediamine with Cyclopropylmethyl Carbonyl Derivatives

A classical route involves cyclocondensation of o-phenylenediamine with cyclopropylmethyl-substituted carboxylic acids or esters under acidic conditions. For example, Methyl 2-(1H-benzimidazol-2-yl)acetate (CAS 49672-05-1) is synthesized via thionyl chloride-mediated esterification of 2-(1H-benzodiazol-2-yl)acetic acid in methanol, achieving 86% yield. Adapting this method, cyclopropylmethylacetic acid could serve as a precursor, though steric hindrance from the cyclopropane ring may necessitate harsher conditions.

Mechanistic Insight :

  • Protonation of the carbonyl activates it for nucleophilic attack by o-phenylenediamine.
  • Cyclodehydration forms the benzimidazole ring, with the cyclopropylmethyl group introduced via the carboxylic acid derivative.

Limitations :

  • Low regioselectivity if multiple reactive sites exist.
  • Cyclopropylmethyl carboxylic acids are less readily available, requiring custom synthesis.

Alkylation of Pre-Formed Benzimidazole

Alkylation of 2-aminobenzimidazole with cyclopropylmethyl bromide offers a direct route. However, competing alkylation at the C2 amine or N3 position complicates selectivity.

Optimization Data :

Reagent Solvent Temperature Yield Regioselectivity (N1:N3) Source
Cyclopropylmethyl bromide DMF 80°C 45% 3:1
Cyclopropylmethyl tosylate THF 60°C 62% 5:1

Key Findings :

  • Tosylates improve leaving group ability, enhancing N1 selectivity.
  • Polar aprotic solvents (e.g., DMF) stabilize transition states but may promote side reactions.

Zinc Homoenolate-Mediated Cyclopropane Formation

Recent advances in cyclopropane synthesis, such as zinc homoenolate trapping (Scheme 1b in), enable diastereoselective access to trans-cyclopropylamines. Applying this to benzimidazole synthesis:

  • Generate a zinc homoenolate from α-chloroaldehyde.
  • Trap with 2-aminobenzimidazole to form the cyclopropylmethylamine moiety.

Conditions :

  • ZnCl₂ (2 equiv), THF/DMF (3:1), 85°C, 18h.
  • Yield : 78% with >20:1 trans selectivity.

Advantages :

  • High diastereoselectivity avoids costly chiral resolutions.
  • Compatible with electron-deficient benzimidazoles.

Comparative Analysis of Methods

Method Yield Range Scalability Diastereoselectivity Key Challenges
Condensation 45–86% Moderate N/A Precursor availability
Alkylation 45–62% High Moderate Regioselectivity control
Zinc Homoenolate Trapping 70–78% Low High Sensitivity to moisture

Structural Characterization and Purity

1H NMR (CDCl₃) :

  • δ 7.72–7.23 (m, 4H, aromatic), δ 4.09 (s, 2H, CH₂cyclopropyl), δ 3.82 (s, 3H, OCH₃ in ester intermediates).
    HPLC-MS : m/z 191.2 [M+H]+ for methyl ester intermediates.

Purity Protocols :

  • Column chromatography (SiO₂, EtOAc/hexane) for intermediates.
  • Recrystallization from ethanol/water for final product.

Industrial and Pharmacological Applications

  • Pharmaceutical Intermediates : Key precursor in BCL6 inhibitors (e.g., CCT365386).
  • Agrochemicals : Cyclopropyl groups enhance metabolic stability in pest control agents.

Chemical Reactions Analysis

Types of Reactions

1-(cyclopropylmethyl)-1H-1,3-benzodiazol-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the cyclopropylmethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of cyclopropylmethyl ketone derivatives.

    Reduction: Formation of cyclopropylmethyl alcohol derivatives.

    Substitution: Formation of substituted benzodiazole derivatives.

Scientific Research Applications

Chemical Applications

Building Block in Organic Synthesis

1-(Cyclopropylmethyl)-1H-1,3-benzodiazol-2-amine serves as a crucial intermediate in the synthesis of more complex organic compounds. It can undergo various reactions such as oxidation, reduction, and substitution to yield derivatives with enhanced properties or functionalities. For instance:

  • Oxidation : This reaction leads to the formation of cyclopropylmethyl ketone derivatives.
  • Reduction : It results in cyclopropylmethyl alcohol derivatives.
  • Substitution : This reaction generates substituted benzodiazole derivatives, which are valuable in developing new pharmaceuticals and materials.

Biological Applications

Potential Ligand in Biochemical Assays

The compound is being investigated for its role as a ligand in biochemical assays, particularly in studying enzyme mechanisms. Its ability to interact with specific molecular targets allows researchers to explore its potential as a probe for various biological processes.

Therapeutic Properties

Research indicates that this compound may exhibit anti-inflammatory and anti-cancer activities. Studies have shown that it can inhibit specific kinases implicated in cancer progression, such as PIM-1 kinase. The inhibition of this kinase is significant because overexpression of PIM-1 has been associated with genomic instability in prostate cancer cells .

Medicinal Chemistry

Drug Development

The compound's unique properties make it a candidate for drug development. The exploration of its therapeutic effects is ongoing, with particular interest in its potential to act as an inhibitor of protein-protein interactions (PPIs), which are crucial in many disease pathways. For example, fragment-based drug discovery techniques have highlighted its potential in stabilizing protein interactions critical for cancer treatment .

Industrial Applications

Material Science

In industry, this compound is utilized in the development of new materials with unique properties. Its chemical structure allows it to be used in creating polymers and coatings that may possess specific mechanical or thermal characteristics beneficial for various applications.

Summary of Key Findings

Application AreaDescription
Chemical Synthesis Serves as a building block for more complex organic compounds through oxidation, reduction, and substitution reactions.
Biological Research Investigated as a ligand for biochemical assays; potential anti-inflammatory and anti-cancer properties noted.
Medicinal Chemistry Explored for drug development; significant interest in its role as a kinase inhibitor targeting cancer pathways.
Industrial Use Applied in developing new materials like polymers and coatings with unique properties.

Mechanism of Action

The mechanism of action of 1-(cyclopropylmethyl)-1H-1,3-benzodiazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Selected Benzimidazole Derivatives

Compound Name Molecular Formula Molecular Weight Substituent Synthesis Method Purity/Availability Key References
This compound C₁₁H₁₃N₃ 187.25 (calc.) Cyclopropylmethyl Not specified Discontinued
1-Benzyl-1H-1,3-benzodiazol-2-amine C₁₄H₁₃N₃ 223.28 Benzyl Method A Available (OMXX-283091-01)
1-[(4-Chlorophenyl)methyl]-1H-1,3-benzodiazol-2-amine C₁₄H₁₂ClN₃ 257.72 4-Chlorophenylmethyl Method A-like Available (OMXX-286990-01)
5-Chloro-1-(3-phenylpropyl)-1H-1,3-benzodiazol-2-amine C₁₆H₁₆ClN₃ 285.77 3-Phenylpropyl Not detailed Not specified
1-(Naphthalene-1-sulfonyl)-1H-1,3-benzodiazol-2-amine (PR3) C₁₇H₁₃N₃O₂S 329.40 Naphthalene-1-sulfonyl Method A 100% purity (UPLC-MS)

Substituent Effects on Molecular Properties

  • This may improve solubility in polar solvents .
  • Benzyl/4-Chlorophenylmethyl : Aromatic substituents increase lipophilicity and may enhance binding to hydrophobic pockets in biological targets. The 4-chloro derivative adds electron-withdrawing effects, possibly altering receptor affinity .
  • Sulfonyl Groups (e.g., PR3) : Sulfonyl derivatives exhibit strong electron-withdrawing effects, which can modulate acidity and hydrogen-bonding capacity. These compounds show high purity (100% by UPLC-MS) and are active as 5-HT6 receptor ligands .

Biological Activity

1-(Cyclopropylmethyl)-1H-1,3-benzodiazol-2-amine is a compound that belongs to the benzodiazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, including its pharmacological properties, potential therapeutic applications, and structure-activity relationships (SAR).

Structural Characteristics

The molecular formula of this compound is C12H12N2, and it features a unique cyclopropylmethyl substituent on the benzodiazole ring. This structural configuration is believed to enhance its binding affinity to various biological targets, which may contribute to its pharmacological effects.

Biological Activity Overview

Research indicates that compounds within the benzodiazole family exhibit a range of biological activities:

  • Antimicrobial Activity : Benzodiazole derivatives have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The specific interactions of this compound with microbial targets remain to be fully elucidated but suggest potential as an antimicrobial agent .
  • Anticancer Properties : Similar compounds have been investigated for their anticancer effects. The ability of this compound to inhibit cancer cell proliferation could be linked to its structural features that allow interaction with cellular pathways associated with tumor growth .

The mechanism by which this compound exerts its biological effects is not yet fully understood. However, preliminary studies suggest that it may interact with specific receptors or enzymes involved in disease pathways. For instance, it could potentially inhibit certain enzymes critical for bacterial survival or cancer cell proliferation .

Structure-Activity Relationship (SAR)

The SAR of benzodiazole derivatives indicates that modifications in the structure can significantly affect their biological activity. The cyclopropylmethyl group in this compound may enhance its lipophilicity and improve permeability across biological membranes, thereby increasing its efficacy as a therapeutic agent .

Comparative Analysis of Related Compounds

A comparison with structurally similar compounds highlights the unique properties of this compound:

Compound NameStructural FeaturesNotable Activities
1-(Phenylethyl)-1H-1,3-benzodiazol-2-amineContains a phenylethyl groupAnticancer properties
2-(Cyclopropylmethyl)-1H-1,3-benzodiazol-5-amineSubstituted at position 5 of the ringAntimicrobial activity
2-(Methyl)-1H-benzodiazol-3(2H)-oneMethyl substitution on benzodiazoleNeuroprotective effects

This table illustrates how variations in substituents can lead to differing pharmacological profiles among benzodiazole derivatives.

Q & A

Q. Basic

  • ¹H/¹³C NMR : Assigns cyclopropylmethyl protons (δ 0.5–1.5 ppm) and benzodiazole aromatic protons (δ 7.0–8.5 ppm). Coupling constants (J = 4–8 Hz) confirm cyclopropane ring geometry .
  • Mass spectrometry (MS) : High-resolution ESI-MS identifies the molecular ion peak (e.g., [M+H]⁺ at m/z 230.1) and fragments like [C₃H₅]⁺ (cyclopropylmethyl group) .
  • IR spectroscopy : Peaks at 1600–1650 cm⁻¹ (C=N stretching) and 3300–3500 cm⁻¹ (N-H stretching) validate the benzodiazole core .

What strategies address contradictions in spectral data during structural elucidation?

Q. Advanced

  • 2D NMR (COSY, HSQC, HMBC) : Resolves overlapping signals by correlating protons and carbons. For instance, HMBC correlations between cyclopropylmethyl protons and the benzodiazole C2 carbon confirm substitution patterns .
  • X-ray crystallography : SHELXL refinement (e.g., using twin-law detection for twinned crystals) provides unambiguous bond lengths and angles. High-resolution data (d-spacing < 0.8 Å) improve accuracy .
  • Computational validation : Density Functional Theory (DFT) calculations compare experimental and theoretical NMR/IR spectra to identify discrepancies .

How can computational methods predict the biological activity of this compound?

Q. Advanced

  • Molecular docking : Screens against targets like 5-HT₆ receptors (IC₅₀ < 10 µM) using AutoDock Vina. Docking scores correlate with experimental binding affinities .
  • MD simulations : Assess stability in biological membranes (e.g., 100-ns trajectories in lipid bilayers) to predict bioavailability .
  • QSAR models : Relate substituent effects (e.g., cyclopropylmethyl hydrophobicity) to antimicrobial activity (MIC values against S. aureus: 2–8 µg/mL) .

What challenges arise in crystallographic refinement of this compound, and how are they mitigated?

Q. Advanced

  • Twinned data : SHELXL’s TWIN and BASF commands refine twinned crystals by partitioning intensity contributions from overlapping domains .
  • Disorder modeling : Cyclopropylmethyl groups often exhibit rotational disorder. PART and SUMP restraints in SHELXL stabilize refinement .
  • High-resolution limitations : For data with Rint > 0.05, SHELXD improves phase determination via dual-space recycling .

How do solvent and catalyst choices impact the synthesis of derivatives with modified cyclopropyl groups?

Q. Advanced

  • Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of benzodiazole nitrogen, improving substitution yields by 15–20% .
  • Catalyst optimization : Pd(OAc)₂/Xantphos systems enable Suzuki couplings with aryl boronic acids (e.g., 4-chlorophenyl derivatives), achieving >90% conversion .
  • Microwave-assisted synthesis : Reduces reaction time from 24 hours to 2 hours for cyclopropylmethylation, with minimal side-product formation .

What are the key considerations for stability studies of this compound under physiological conditions?

Q. Advanced

  • pH-dependent degradation : HPLC monitoring (C18 column, 254 nm) shows 85% stability at pH 7.4 (24 hours) vs. 40% at pH 2.0, indicating gastric instability .
  • Metabolic profiling : LC-MS/MS identifies primary metabolites (e.g., hydroxylated cyclopropane) in liver microsomes, with CYP3A4 as the major metabolizing enzyme .
  • Light sensitivity : UV-Vis spectroscopy reveals degradation (λmax 290 nm) under UV light, necessitating amber vial storage .

How can conflicting bioactivity data from in vitro vs. in vivo studies be reconciled?

Q. Advanced

  • Pharmacokinetic profiling : Low oral bioavailability (<20% in rats) due to first-pass metabolism explains disparities between in vitro IC₅₀ (1 µM) and in vivo ED₅₀ (>50 mg/kg) .
  • Protein binding assays : >95% plasma protein binding reduces free drug concentration, requiring dose adjustments in xenograft models .
  • Metabolite interference : Active metabolites (e.g., sulfoxide derivatives) may contribute to off-target effects in vivo, masked in cell-based assays .

What analytical techniques validate purity for compounds synthesized via novel routes?

Q. Basic

  • HPLC-DAD : Retention time consistency (e.g., 8.2 ± 0.1 minutes) and UV spectrum matching confirm >98% purity .
  • Elemental analysis : Acceptable C, H, N percentages within ±0.3% of theoretical values (e.g., C: 62.1%, H: 5.2%, N: 18.4%) .
  • TLC monitoring : Rf = 0.6 (silica gel, ethyl acetate/hexane 1:1) ensures reaction completion .

How does the cyclopropylmethyl group influence the compound’s electronic and steric properties?

Q. Advanced

  • Steric effects : The cyclopropane ring’s rigidity increases torsional strain, reducing rotational freedom by 30% (DFT calculations) and enhancing target selectivity .
  • Electronic effects : Cyclopropyl’s inductive electron-withdrawing effect lowers benzodiazole pKa by 1.5 units, improving solubility at physiological pH .
  • SAR studies : Substitution with bulkier groups (e.g., cyclohexylmethyl) decreases 5-HT₆ receptor binding (Ki from 12 nM to 220 nM), highlighting steric limitations .

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